AG-041R

Descripción general

Descripción

AG-041R is a cholecystokinin-B/gastrin receptor antagonist. The cholecystokinin-B/gastrin receptor is a regulator of gastric acid secretion and mucosal growth, and it is abundantly expressed in the mammalian stomach . This compound has been studied for its potential therapeutic effects, particularly in stimulating chondrocyte proliferation and metabolism .

Métodos De Preparación

AG-041R can be synthesized through several routes. One method involves the asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons, using chiral aldehyde catalysis . This method allows for the production of α,α-disubstituted non-proteinogenic α-amino acid compounds with high enantioselectivity. Another method involves the stereoselective alkylation of oxindole enolates . Industrial production methods typically involve these catalytic processes to ensure high yield and purity.

Análisis De Reacciones Químicas

AG-041R undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly involving halohydrocarbons.

Alkylation: The stereoselective alkylation of oxindole enolates is a key step in its synthesis.

Common reagents used in these reactions include chiral aldehydes, halohydrocarbons, and oxindole enolates. The major products formed from these reactions are α,α-disubstituted α-amino acids and other derivatives of this compound.

Aplicaciones Científicas De Investigación

Cartilage Repair and Regeneration

AG-041R has been extensively investigated for its role in promoting cartilage repair. A pivotal study conducted on rabbits with osteochondral defects revealed that this compound significantly enhances the repair process. The treatment involved administering this compound via an osmotic pump, leading to improved histological scores and increased glycosaminoglycan production in treated tissues compared to controls. The degeneration of surrounding cartilage was also notably reduced in the this compound group, indicating its efficacy in cartilage regeneration .

Case Study: Osteochondral Defects in Rabbits

- Objective: Assess the efficacy of this compound in repairing osteochondral defects.

- Method: 100 µL of 1 µM this compound was administered at surgery, followed by continuous delivery via an osmotic pump for 14 days.

- Results:

- Histological scores were significantly higher in treated groups.

- Increased glycosaminoglycan levels and reduced cartilage degeneration were observed.

Chondrocyte Proliferation and Matrix Synthesis

This compound has shown promise in stimulating chondrocyte proliferation and matrix synthesis. Research indicates that this compound enhances proteoglycan synthesis in chondrocytes, which is crucial for maintaining cartilage integrity. The compound was found to upregulate the expression of key cartilage matrix genes, including type II collagen and aggrecan, while inhibiting markers associated with terminal differentiation .

Research Findings

- Study Design: Chondrocytes isolated from rat knee joints were treated with this compound.

- Outcomes:

- Increased [(35)S]sulfate incorporation into proteoglycans.

- Upregulation of type II collagen and aggrecan gene expression.

- Suppression of alkaline phosphatase activity, indicating inhibition of chondrocyte differentiation.

Mechanistic Insights into this compound's Action

The mechanism by which this compound exerts its effects involves several signaling pathways. It has been shown to activate the MEK1/Erk pathway, which plays a critical role in preventing chondrocyte terminal differentiation. Additionally, endogenous bone morphogenetic proteins (BMPs) are implicated in mediating the anabolic effects of this compound on cartilage synthesis .

Table: Mechanisms of Action

| Mechanism | Description |

|---|---|

| MEK1/Erk Pathway | Promotes chondrocyte proliferation and matrix synthesis |

| BMP Activation | Enhances cartilage matrix synthesis through gene regulation |

| Inhibition of Terminal Differentiation | Prevents premature maturation of chondrocytes |

Potential Therapeutic Applications

Given its positive effects on cartilage repair and chondrocyte metabolism, this compound holds potential as a therapeutic agent for various articular cartilage disorders, such as osteoarthritis. Its ability to stimulate matrix synthesis without promoting terminal differentiation suggests it could be beneficial for long-term joint health .

Clinical Implications

- Osteoarthritis Treatment: this compound may provide a novel approach to enhance cartilage repair mechanisms in patients suffering from degenerative joint diseases.

- Regenerative Medicine: Its application could extend to tissue engineering strategies aimed at restoring joint function.

Mecanismo De Acción

AG-041R exerts its effects by antagonizing the cholecystokinin-B/gastrin receptor . This receptor is involved in regulating gastric acid secretion and mucosal growth. By inhibiting this receptor, this compound can stimulate the proliferation and metabolism of chondrocytes . The molecular targets and pathways involved include the activation of FAK-ERK1/2 and FAK-JNK signaling pathways .

Comparación Con Compuestos Similares

AG-041R is unique compared to other cholecystokinin-B/gastrin receptor antagonists due to its specific effects on chondrocyte proliferation and metabolism . Similar compounds include:

Proglumide: Another cholecystokinin receptor antagonist used to reduce gastric acid secretion.

Loxiglumide: A selective cholecystokinin-A receptor antagonist.

Devazepide: A cholecystokinin-A receptor antagonist with different therapeutic applications.

This compound stands out due to its potential in cartilage repair and its unique mechanism of action .

Actividad Biológica

AG-041R is a novel compound classified as an indolin-2-one derivative and functions primarily as a cholecystokinin-B (CCK-B) and gastrin receptor antagonist. Its biological activity has garnered attention due to its anabolic effects on cartilage synthesis, making it a potential therapeutic agent for conditions related to cartilage degeneration, such as osteoarthritis.

This compound exhibits its biological effects through several mechanisms:

- Chondrocyte Stimulation : It promotes the synthesis of cartilage matrix by enhancing proteoglycan production in chondrocytes. This was evidenced by increased incorporation of sulfate into proteoglycans and significant Alcian blue staining, indicating heightened extracellular matrix accumulation .

-

Gene Expression Modulation : this compound upregulates the expression of key cartilage matrix genes, including:

- Type II Collagen

- Aggrecan

- Tenascin (a marker for articular cartilage)

- Signaling Pathways : The compound activates the MEK1/Erk signaling pathway, which plays a crucial role in preventing chondrocyte terminal differentiation. This activation is mediated partly through endogenous bone morphogenetic proteins (BMPs) .

In Vitro Studies

In vitro studies have shown that this compound significantly enhances the matrix synthesis capabilities of isolated chondrocytes from rat knee joints. The compound's ability to stimulate proteoglycan synthesis and modulate gene expression highlights its potential for therapeutic applications in cartilage repair .

In Vivo Studies

A notable study investigated the effects of this compound on osteochondral defects in rabbit models. The treatment group received this compound via local administration at the site of injury. Results indicated:

- Enhanced histological scores for cartilage repair.

- Increased glycosaminoglycan content and chondroitin sulfate ratios in treated tissues compared to controls.

- Suppression of cartilage degeneration surrounding the defect .

Case Studies

A series of case studies have further elucidated the efficacy of this compound in clinical settings:

These findings collectively suggest that this compound holds promise for treating degenerative cartilage diseases and enhancing tissue repair processes.

Propiedades

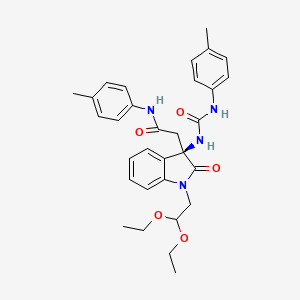

IUPAC Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.